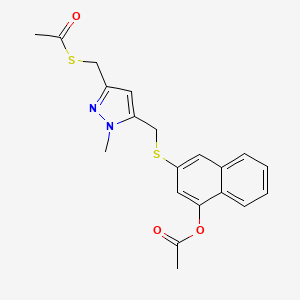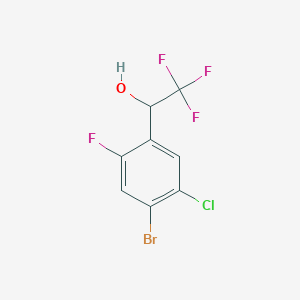
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethanol group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. The presence of these halogens imparts distinct chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-bromo-5-chloro-2-fluorobenzene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Scientific Research Applications
1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- (4-Bromo-5-chloro-2-fluorophenyl)(cyclopropyl)methanone
- (4-Bromo-5-chloro-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol group, which imparts unique chemical properties such as increased acidity and hydrogen bonding capability. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C8H4BrClF4O |
|---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
1-(4-bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrClF4O/c9-4-2-6(11)3(1-5(4)10)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
FYFJRRRIMUEBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


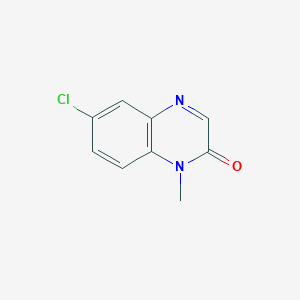
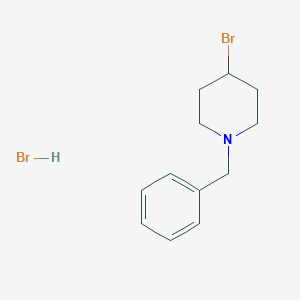

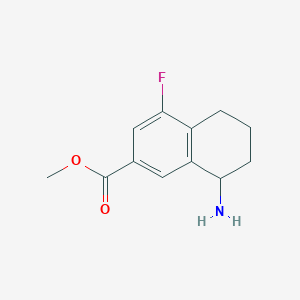
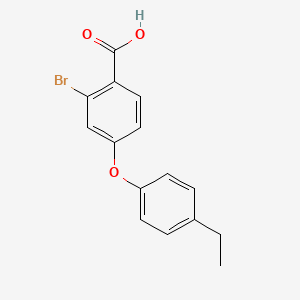
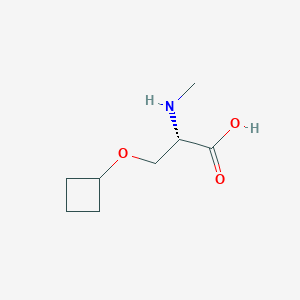
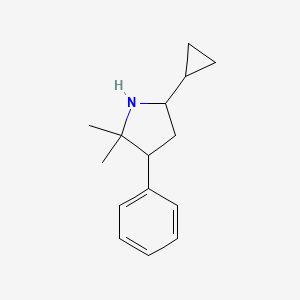
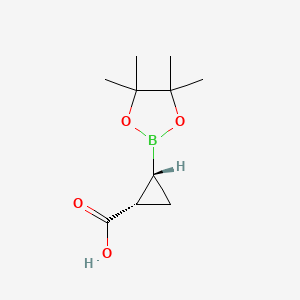
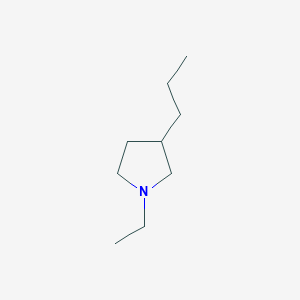
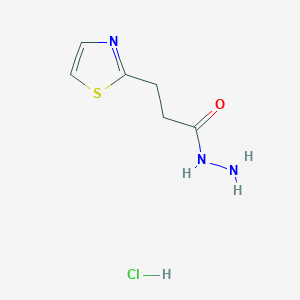
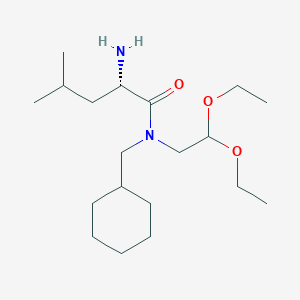
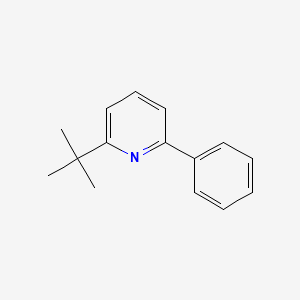
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
